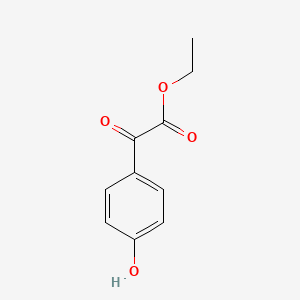

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate

描述

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate is an organic compound that belongs to the class of β-keto esters. This compound is characterized by the presence of both electrophilic and nucleophilic sites, making it a versatile intermediate in organic synthesis. It is commonly used in the synthesis of various medicinal compounds and has applications in different fields such as chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate can be synthesized through the transesterification of β-keto esters. One common method involves the reaction of ethyl acetoacetate with 4-hydroxybenzaldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of an enol intermediate .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process. Catalysts such as silica or SAFI (silica-alumina-ferric oxide) are commonly used to accelerate the reaction .

化学反应分析

Types of Reactions

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with different electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenolic esters.

科学研究应用

Synthesis of Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate

The synthesis of this compound typically involves the Friedel–Crafts acylation of phenol with ethyl chloroglyoxylate, yielding the compound in moderate to high yields (54% in some studies) . This method highlights the compound's accessibility for further modifications and applications in drug development.

Anti-inflammatory Properties

Research has indicated that this compound exhibits significant anti-inflammatory activity. In a study focusing on the synthesis of related compounds, it was noted that derivatives of this compound showed promising results in inhibiting inflammatory pathways . The mechanism of action is believed to involve the modulation of pro-inflammatory cytokines, making it a candidate for further exploration in treating inflammatory diseases.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound and its derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The anticancer activity is attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the hydroxyl group or substitution patterns on the aromatic ring can significantly influence its pharmacological profile. For instance, analogs with different substituents have been synthesized and tested for enhanced potency against specific cancer types .

Case Studies

- Anti-inflammatory Study : A recent study synthesized several derivatives of this compound and assessed their activity using an animal model of inflammation. The results indicated that certain derivatives significantly reduced inflammation markers compared to controls, suggesting potential therapeutic applications in treating chronic inflammatory conditions .

- Anticancer Research : A series of experiments were conducted to evaluate the efficacy of this compound against various cancer cell lines. The compound displayed IC50 values indicating effective cytotoxicity against MCF-7 cells, with further analysis revealing its mechanism involved apoptosis induction through caspase activation .

Chemical Properties and Safety Profile

This compound is characterized by a moderate lipophilicity (Log P values ranging from 1.08 to 1.67) and good solubility in organic solvents . Its safety profile indicates low toxicity levels; however, standard precautions should be taken during handling due to potential irritant effects .

作用机制

The mechanism of action of ethyl 2-(4-hydroxyphenyl)-2-oxoacetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

相似化合物的比较

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate can be compared with other similar compounds such as:

Bisphenol A: Both compounds contain phenolic groups, but bisphenol A is primarily used in the production of plastics.

Phenolic Antioxidants: These compounds share similar antioxidant properties but differ in their chemical structures and specific applications.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it an important intermediate in organic synthesis and a valuable compound for scientific research.

生物活性

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and organic synthesis.

Chemical Structure and Properties

This compound features a phenolic hydroxyl group and an ester functionality, which contribute to its reactivity and biological activity. The presence of both electrophilic and nucleophilic sites makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

The biological activity of this compound is mediated through several mechanisms:

- Interaction with Receptors : The compound has been shown to interact with various biological receptors. For example, it can bind to the estrogen receptor alpha and nuclear receptor coactivator 2, influencing pathways related to hormone signaling.

- Biochemical Pathways : It is involved in pathways such as the inhibition of leukotriene A-4 hydrolase, which is crucial in inflammatory responses.

- Environmental Influences : Factors such as pH, temperature, and the presence of other biomolecules can significantly affect the stability and efficacy of this compound in biological systems.

Antioxidant Properties

This compound exhibits notable antioxidant activity. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role .

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It has been evaluated for its ability to reduce inflammation markers in various experimental models, suggesting potential therapeutic applications for conditions characterized by chronic inflammation .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and modulating key signaling pathways associated with tumor growth .

- In Vivo Studies : Animal studies have confirmed the compound's efficacy against tumor growth, demonstrating significant reductions in tumor size without notable toxicity to normal tissues .

Case Studies

-

Antitumor Activity Against Ehrlich Ascites Carcinoma (EAC) :

- Objective : Evaluate the efficacy against EAC cells.

- Methodology : Mice were treated with this compound, resulting in a complete reduction of tumor cell viability.

- Results : Histopathological examinations showed no adverse effects on liver and kidney functions, confirming its safety profile alongside therapeutic benefits .

- Antioxidant Capacity Evaluation :

Applications

This compound finds applications across various fields:

- Pharmaceuticals : It serves as an intermediate for synthesizing drugs with anticancer and anti-inflammatory properties.

- Organic Synthesis : The compound is utilized as a building block for creating complex organic molecules.

- Agrochemicals : Its properties are leveraged in developing agricultural products aimed at pest control and crop protection .

属性

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSXZYDBNQVSMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。